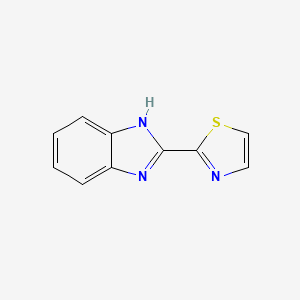
Benzimidazole, 2-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 2-(2-thiazolyl)- is a heterocyclic aromatic organic compound that combines the structural features of benzimidazole and thiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-thiazolyl)- typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+C3H3NSCHO→C6H4N2C3H2NS+H2O
Industrial Production Methods: Industrial production of benzimidazole, 2-(2-thiazolyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Benzimidazole, 2-(2-thiazolyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole or thiazole derivatives with various functional groups.
科学的研究の応用
Benzimidazole, 2-(2-thiazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, as well as its use in treating parasitic infections.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
The mechanism of action of benzimidazole, 2-(2-thiazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it can bind to tubulin, preventing the polymerization of microtubules, which is essential for cell division.
類似化合物との比較
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Albendazole: Used as an anthelmintic agent to treat parasitic worm infections.
Mebendazole: Commonly used to treat a variety of parasitic worm infestations.
Uniqueness: Benzimidazole, 2-(2-thiazolyl)- is unique due to its combined structural features of benzimidazole and thiazole, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
3574-94-5 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
201.25 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13) |
InChIキー |
JBAITADHMBPOQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















